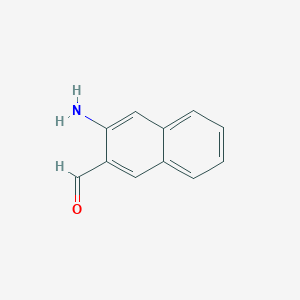

3-氨基-2-萘甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .

Synthesis Analysis

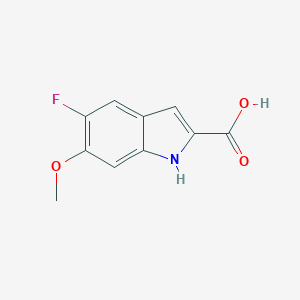

Schiff bases, which include 3-Amino-2-naphthaldehyde, are typically synthesized from the condensation of a primary amine with a carbonyl group . A specific example of this is the synthesis of a Schiff base ligand N-(2’-hydroxy-1’-naphthylidene)-3-amino-2-naphthoic acid from the condensation of 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid .

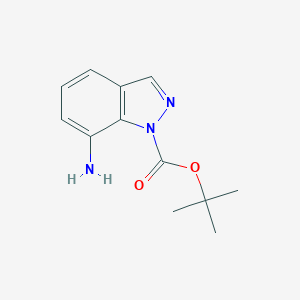

Molecular Structure Analysis

The InChI code for 3-Amino-2-naphthaldehyde is 1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Naphthaldehydes, including 3-Amino-2-naphthaldehyde, have been shown to undergo photochemical transformations at the aldehyde carbonyl group . In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes can be altered, leading to different reaction products .

Physical And Chemical Properties Analysis

3-Amino-2-naphthaldehyde has a molecular weight of 171.2 . It is recommended to be stored in a refrigerated environment .

科学研究应用

Application in Synthesis of Schiff Bases

Field

Summary of the Application

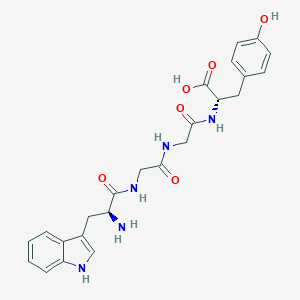

3-Amino-2-naphthaldehyde can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that are formed by the condensation of an aliphatic or aromatic primary amine with carbonyl compounds .

Methods of Application

The synthesis of Schiff bases involves the reaction of 3-Amino-2-naphthaldehyde with a suitable amine under optimal conditions .

Results or Outcomes

The result of this reaction is a Schiff base, which is a compound containing a C=N bond . These Schiff bases are important in many areas of research, including life science, material science, and analytical research .

Application in Antimicrobial Activity

Field

Summary of the Application

Schiff bases derived from 3-Amino-2-naphthaldehyde have been found to exhibit antimicrobial activity .

Methods of Application

The antimicrobial activity of these Schiff bases is typically assessed using in vitro methods, such as the macro-dilution broth method .

Results or Outcomes

These Schiff bases have been found to exhibit a wide variety of antimicrobial activity against bacteria, fungi, and certain types of tumors .

Application in Fluorescence Probes

Field

Summary of the Application

3-Amino-2-naphthaldehyde has been used in the development of turn-on fluorescence probes for the selective and sensitive detection of cyanate .

Methods of Application

The fluorescence probe is synthesized using 3-Amino-2-naphthaldehyde and then used in fluorescence spectroscopy for the detection of cyanate .

Results or Outcomes

The fluorescence probe exhibits a strong and selective response to cyanate, making it a useful tool for the detection of this ion .

Application in Antioxidant Activity

Summary of the Application

Thiazole-based Schiff base compounds, which can be synthesized using 3-Amino-2-naphthaldehyde, have demonstrated significant antioxidant activities .

Methods of Application

The antioxidant activity of these compounds is typically assessed using in vitro methods, such as the DPPH radical scavenging assay .

Results or Outcomes

Some of the synthesized compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Application in Fluorescent Chemosensor for Al (III) Ions Detection

Summary of the Application

3-Amino-2-naphthaldehyde has been used in the development of a highly selective turn-on fluorescent chemosensor for Al (III) ions detection .

Methods of Application

The fluorescence probe is synthesized using 3-Amino-2-naphthaldehyde and then used in fluorescence spectroscopy for the detection of Al (III) ions .

Results or Outcomes

The fluorescence probe exhibits a strong and selective response to Al (III) ions, making it a useful tool for the detection of this ion .

Application in Synthesis of Betti Bases

Summary of the Application

3-Amino-2-naphthaldehyde can be used in the synthesis of Betti bases .

Methods of Application

The synthesis of Betti bases involves the reaction of 3-Amino-2-naphthaldehyde with 2,3-dihydroxynaphthalene or 2,6-dihydroxynaphthalene and two equivalents of 3-amino-5-methylisoxazole .

Results or Outcomes

The reaction was carried out at 80 °C under solvent-free conditions within 0.5–6 h, affording the corresponding products in 70–95% yields .

Application in Medicinal Chemistry

Field

Summary of the Application

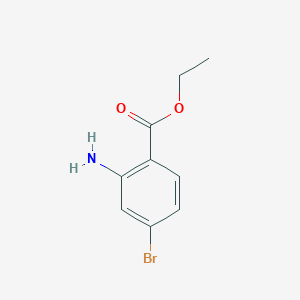

3-Amino-2-naphthaldehyde can be used in the synthesis of organic compounds for medicinal applications . When these organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .

Methods of Application

The synthesis of these organic compounds involves the reaction of 3-Amino-2-naphthaldehyde with suitable transition metals under optimal conditions .

Results or Outcomes

The result of this reaction is a complex that has increased potency as a therapeutic compound .

Application in Material Science

Field

Summary of the Application

3-Amino-2-naphthaldehyde can be used in the synthesis of materials with unique properties .

Methods of Application

The synthesis of these materials involves the reaction of 3-Amino-2-naphthaldehyde with suitable reagents under optimal conditions .

Results or Outcomes

The result of this reaction is a material with unique properties that can be used in various applications .

未来方向

属性

IUPAC Name |

3-aminonaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPPFDDTPSWCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435591 |

Source

|

| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-naphthaldehyde | |

CAS RN |

154845-34-8 |

Source

|

| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。